molecular formula CH5N3O B1202644 N-Hydroxyguanidine CAS No. 13115-21-4

N-Hydroxyguanidine

Cat. No. B1202644
CAS RN: 13115-21-4
M. Wt: 75.07 g/mol
InChI Key: WFBHRSAKANVBKH-UHFFFAOYSA-N
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Description

N-Hydroxyguanidine compounds have been characterized as non-amino acid substrates for nitric oxide synthase (NOS) isoforms, mimicking NO formation from N(omega)-hydroxy-L-arginine. The binding modes of these compounds provide insights into NO biosynthesis, showcasing their significance in understanding nitric oxide formation mechanisms (Li et al., 2002).

Synthesis Analysis

The synthesis of N-Hydroxyguanidines has been explored through various methodologies, including green synthesis techniques and the use of hydroxylamine sulfate and O-methylisourea hemisulfate as key reagents. These methods aim at improving the yield and environmental friendliness of the synthesis process (Xiao-qian, 2015).

Molecular Structure Analysis

The crystal structures of nNOS heme domain complexed with N-Hydroxyguanidine reveal distinct binding modes in the substrate binding pocket, providing valuable insights into the structural basis of NO biosynthesis and the functional roles of hydroxyguanidine moieties (Li et al., 2002).

Chemical Reactions and Properties

The oxidation of N-Hydroxyguanidines by Cu(II) serves as a model for understanding the metabolic fates and intermediates of this functional group in biological systems. These studies highlight the formation of an iminoxyl intermediate, which may be a crucial biological species generated from N-Hydroxyguanidines (Cho et al., 2003).

Physical Properties Analysis

N-Hydroxyguanidine derivatives' physical properties, including their tautomeric equilibria and pKa values, have been thoroughly analyzed using nitrogen-15 nuclear magnetic resonance spectroscopy. These properties are essential for understanding the compounds' biological activities, including their roles as ribonucleotide reductase inhibitors (Tai et al., 1983).

Chemical Properties Analysis

The electrochemical properties of N-Hydroxyguanidine derivatives have been studied, revealing two oxidation potentials for each compound. These findings are significant for understanding the compounds' roles as NO donors and their enzymatic controlled NO release abilities (Cai et al., 2002).

Scientific Research Applications

  • Anticancer and Antiviral Activities : N-Hydroxyguanidine derivatives have been synthesized and found to be significantly more active than hydroxyguanidine itself as inhibitors of ribonucleotide reductase, which is important in cancer and viral treatments (Tai, Lien, Moore, Chun, & Roberts, 1983).

  • Role in Nitric Oxide Biosynthesis : Studies on the oxidation of N-hydroxyguanidine model compounds by Cu(II) have contributed to understanding the metabolic fates and intermediates of N-hydroxyguanidines, including N-hydroxy-L-arginine, a key intermediate in nitric oxide synthesis (Cho et al., 2003).

  • Nitric Oxide-Release Mechanism : N-Hydroxyguanidines can be converted to diazeniumdiolates, which release both nitric oxide (NO) and nitrous oxide (N2O) upon hydrolytic dissociation, explaining their role as potential intercellular nitric oxide carriers (Southan et al., 1998).

  • Electrochemical Properties and NO Release : The electrochemical properties of N-substituted-N'-hydroxyguanidines have been explored, showing that they exhibit efficient nitric oxide release abilities under specific conditions, which is relevant for pharmacological applications (Cai, Xian, & Wang, 2002).

  • Potential for Reno-Selective Vasodilatation : N-Hydroxyguanidine pro-drugs that release nitric oxide triggered by γ-glutamyl transpeptidase have been synthesized, showing potential for the treatment of acute renal injury/failure (Zhang et al., 2013).

  • Binding to Neuronal Nitric Oxide Synthase : N-alkyl-N'-hydroxyguanidine compounds bind to the neuronal nitric oxide synthase in different modes, providing insights into NO biosynthesis mechanisms (Li et al., 2002).

Future Directions

There is a reference to the development of N-hydroxyguanidine NO donor drugs that were protected against spontaneous NO release by linkage to glutamyl adducts that could be cleaved by γ-glutamyl transpeptidase (γ-GT), found predominantly in renal .

Relevant Papers The relevant papers on N-Hydroxyguanidine include “Synthesis and Quantitative Structure−Activity Relationship of Hydrazones of N-Amino-N‘-hydroxyguanidine as Electron Acceptors for Xanthine Oxidase” published in the Journal of Medicinal Chemistry in 2004 .

properties

IUPAC Name

2-hydroxyguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3O/c2-1(3)4-5/h5H,(H4,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBHRSAKANVBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6345-29-5 (sulfate[2:1])
Record name Hydroxyguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00156915
Record name Hydroxyguanidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxyguanidine

CAS RN

13115-21-4
Record name Hydroxyguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13115-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-hydroxyguanidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03770
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Guanidine, hydroxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529357
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydroxyguanidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYGUANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8767F421T7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
820
Citations
JM Fukuto, GC Wallace, R Hszieh… - Biochemical …, 1992 - Elsevier
… to oxidize the N-hydroxyguanidine compounds with release … can be released from N-hydroxyguanidine compounds (or the … the oxidation of Nhydroxyguanidine compounds, presumably …
Number of citations: 153 www.sciencedirect.com
AW Tai, EJ Lien, MMC Lai… - Journal of medicinal …, 1984 - ACS Publications
Hydroxyguanidine contains both features of guanidine and hydroxyurea and has antiviral and anticancer activities both in vitro and in vivo. In order to enhance the antiviral and …
Number of citations: 137 pubs.acs.org
H Li, H Shimizu, M Flinspach, J Jamal, W Yang… - Biochemistry, 2002 - ACS Publications
… A series of N-alkyl-N‘-hydroxyguanidine compounds have recently been characterized as … N-isopropyl-N‘-hydroxyguanidine or N-butyl-N‘-hydroxyguanidine reveal two different binding …
Number of citations: 164 pubs.acs.org
J Yoo, JM Fukuto - Biochemical pharmacology, 1995 - Elsevier
… Abstract--It has been reported previously that the N-hydroxyguanidine function of N-hydroxy… between NO and N-hydroxyguanidine and determined that N-hydroxyguanidine is capable …
Number of citations: 33 www.sciencedirect.com
T Cai, M Xian, PG Wang - Bioorganic & medicinal chemistry letters, 2002 - Elsevier
… In summary, a series of N-substituted-N′-hydroxyguanidine derivatives was prepared and their … These data clearly show that N-hydroxyguanidine derivatives are potential NO donors …
Number of citations: 62 www.sciencedirect.com
J Xiang, Q Wang, SM Yiu, WL Man, HK Kwong… - Inorganic …, 2016 - ACS Publications
… At pH 6.8, we propose that the N-hydroxyguanidine ligand first transfers a H atom to O 2 or O 2 – to generate an osmium iminoxy intermediate, which then loses another H atom to give a …
Number of citations: 13 pubs.acs.org
JM Fukuto, DJ Stuehr, PL Feldman… - Journal of medicinal …, 1993 - ACS Publications
Arginine is oxidized by a class of enzymes called the nitric oxidesynthases (NOS) to generate citrulline and, presumably, nitric oxide ('NO). N-Hydroxylation of a guanidinium nitrogen of …
Number of citations: 93 pubs.acs.org
JW Chern, YL Leu, SS Wang, R Jou… - Journal of medicinal …, 1997 - ACS Publications
… In summary, new N-hydroxyguanidine derivatives were synthesized via a bioisosteric displacement of the ureido moiety of LY 181984 with hydroxyguanidine. These molecules are …
Number of citations: 62 pubs.acs.org
A Renodon-Cornière, JL Boucher, S Dijols… - Biochemistry, 1999 - ACS Publications
… some of them bearing a guanidine or N-hydroxyguanidine function could be oxidized by NOSs with … bearing a guanidine or a N-hydroxyguanidine function and studied their oxidation by …
Number of citations: 36 pubs.acs.org
J Hirst, DB Goodin - Journal of Biological Chemistry, 2000 - ASBMB
Heme enzymes are capable of catalyzing a range of oxidative chemistry with high specificity, depending on the surrounding protein environment. We describe here a reaction catalyzed …
Number of citations: 40 www.jbc.org

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